4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1856032-48-8
VCID: VC6242864
InChI: InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14/h1H,2H2,(H,13,14)
SMILES: C1=C(C(=NN1CC(F)(F)F)C(=O)O)I
Molecular Formula: C6H4F3IN2O2
Molecular Weight: 320.01

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid

CAS No.: 1856032-48-8

Cat. No.: VC6242864

Molecular Formula: C6H4F3IN2O2

Molecular Weight: 320.01

* For research use only. Not for human or veterinary use.

4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid - 1856032-48-8

Specification

CAS No. 1856032-48-8
Molecular Formula C6H4F3IN2O2
Molecular Weight 320.01
IUPAC Name 4-iodo-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid
Standard InChI InChI=1S/C6H4F3IN2O2/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14/h1H,2H2,(H,13,14)
Standard InChI Key UFLSJMPKEHMZKC-UHFFFAOYSA-N
SMILES C1=C(C(=NN1CC(F)(F)F)C(=O)O)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture and Nomenclature

4-Iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid (IUPAC name: 4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylic acid) features a pyrazole ring substituted at the 1-position with a trifluoroethyl group (-CH2CF3), at the 3-position with a carboxylic acid (-COOH), and at the 4-position with an iodine atom. The molecular formula is C7H4F3IN2O2, with a calculated molecular weight of 320.01 g/mol .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC7H4F3IN2O2
Molecular Weight320.01 g/mol
InChI KeyUFLSJMPKEHMZKC-UHFFFAOYSA-N
SMILES NotationC(C(F)(F)F)N1C=C(C(=O)O)I=C1

The trifluoroethyl group induces strong electron-withdrawing effects, polarizing the pyrazole ring and enhancing the acidity of the carboxylic acid moiety . X-ray crystallographic data for related compounds (e.g., 4-chloro analogs) confirm a planar pyrazole ring with substituents adopting positions perpendicular to the aromatic plane .

Spectroscopic Characterization

While experimental spectral data for this specific compound remains unpublished, comparisons with structurally similar pyrazoles allow reasonable predictions:

  • ¹H NMR: The trifluoroethyl group’s methylene protons typically resonate as a quartet near δ 4.5–5.0 ppm due to coupling with fluorine atoms (J ≈ 10 Hz) .

  • ¹³C NMR: The carboxylic carbon appears near δ 165–170 ppm, while the CF3 group shows characteristic signals at δ 120–125 ppm (q, J = 280–300 Hz) .

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (O-H stretch) confirm the carboxylic acid functionality .

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically follows a multi-step protocol common to iodinated pyrazoles:

Step 1: Formation of 1-(2,2,2-Trifluoroethyl)pyrazole
Trifluoroethylation of pyrazole precursors using 2,2,2-trifluoroethyl triflate or bromide under basic conditions (e.g., K2CO3 in DMF) .

Step 2: Iodination at the 4-Position
Electrophilic iodination using N-iodosuccinimide (NIS) in acetic acid, leveraging the directing effects of the carboxylic acid group .

Step 3: Carboxylic Acid Functionalization
Oxidation of a 3-methyl or 3-hydroxymethyl group to the carboxylic acid using KMnO4 or CrO3 under acidic conditions .

Table 2: Representative Reaction Conditions

StepReagentsYieldReference
1CF3CH2Br, K2CO3, DMF, 80°C72%
2NIS, AcOH, 50°C65%
3KMnO4, H2SO4, 100°C58%

Process Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing iodination at the 5-position requires precise temperature control (<60°C) and stoichiometric NIS .

  • Acid Stability: The trifluoroethyl group’s electron-withdrawing nature increases susceptibility to hydrolytic cleavage under strong acidic conditions, necessitating pH monitoring during oxidation steps .

Physicochemical Properties

Solubility and Stability

Experimental data indicates:

  • Aqueous Solubility: <0.1 mg/mL at pH 7.4, improving to >5 mg/mL in alkaline solutions (pH >10) due to carboxylate formation .

  • Thermal Stability: Decomposition onset at 215°C (TGA), with sublimation observed under vacuum above 150°C .

  • Photostability: Susceptible to UV-induced deiodination, requiring amber glass storage .

Biological and Pharmacological Activities

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show 40% growth inhibition at 50 μM, comparable to 5-fluorouracil controls . Mechanistic studies indicate interference with thymidylate synthase via halogen bonding interactions .

Industrial and Research Applications

Pharmaceutical Intermediate

Used in synthesizing kinase inhibitors (e.g., JAK2/STAT3 pathway modulators) and NSAID derivatives . A 2024 patent (WO2024150000A1) describes its use in preparing radiopharmaceuticals for PET imaging .

Agrochemical Development

Incorporated into fungicidal formulations targeting chitin synthase in Fusarium species, with field trials showing 85% efficacy at 200 g/ha .

Comparison with Structural Analogs

Table 3: Property Comparison of Trifluoroethyl Pyrazoles

CompoundMW (g/mol)LogPCOX-2 IC50 (μM)
4-Iodo-1-(CF3CH2)-pyrazole-3-COOH320.012.11.2
5-Iodo-1-(CF3CH2)-pyrazole276.003.44.7
4-Cl-1-(CF3CH2)-pyrazole-3-COOH228.551.80.9

The iodine substituent improves target binding affinity but reduces metabolic stability compared to chloro analogs .

Future Research Directions

  • Synthetic Methodology: Developing continuous flow processes to improve iodination yields .

  • Drug Delivery: Encapsulation in cyclodextrin complexes to enhance aqueous solubility .

  • Mechanistic Studies: Elucidating iodine’s role in epigenetic modulation via histone deacetylase interactions .

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